Methyl Violet B base
Overview
Description
Methyl Violet B base, also known as Solvent Violet 8, is a free base form of methyl violet. It belongs to the class of triarylmethane dyes and is characterized by its bright bluish-violet color. This compound is widely used in various applications, including as a dye for textiles, inks, and as a biological stain .
Mechanism of Action
Target of Action
Methyl Violet B base, also known as Solvent Violet 8, Pentamethylpararosaniline, or Methyl violet, is a member of the triarylmethane dyes . Its primary targets are Gram-positive bacteria . It is used in Gram’s stain for the demonstration and primary classification of bacteria .
Mode of Action
This compound interacts with its targets by inhibiting the growth of many Gram-positive bacteria . When used in conjunction with nalidixic acid (which destroys gram-negative bacteria), it can be used to isolate the streptococci bacteria for the diagnosis of an infection .
Biochemical Pathways
It is known that this compound is a mutagen and mitotic poison , indicating that it may interfere with DNA replication and cell division.
Pharmacokinetics
As a dye, it is soluble in water, ethanol, diethylene glycol, and dipropylene glycol , which suggests it could be readily absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth. It is used as a pH indicator, with a range between 0 and 1.6. The protonated form (found in acidic conditions) is yellow, turning blue-violet above pH levels of 1.6 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its color change property is pH-dependent . Additionally, concerns exist regarding the ecological impact of the release of this compound into the environment, as it is a mutagen and mitotic poison .
Biochemical Analysis
Cellular Effects
For example, crystal violet, a related compound, has antibacterial, antifungal, and anthelmintic properties
Molecular Mechanism
It’s known that the compound is a triarylmethane dye, which suggests it may interact with biomolecules through pi-stacking, hydrogen bonding, or other non-covalent interactions
Temporal Effects in Laboratory Settings
For example, the dye removal efficiency of Methyl Violet 2B was found to increase rapidly in the first 10 minutes of reaction .
Metabolic Pathways
For example, methyl group metabolism is a key pathway for many compounds, including those related to Methyl Violet B base .
Transport and Distribution
For example, crystal violet, a related compound, is used as a histological stain and in Gram’s method of classifying bacteria, suggesting it can be transported and distributed within cells .
Subcellular Localization
For example, crystal violet, a related compound, is used as a histological stain, suggesting it can localize to various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl Violet B base is synthesized through the reaction of dimethylaniline with phosgene to produce 4,4’-bis(dimethylamino)benzophenone (Michler’s ketone). This intermediate is then reacted with additional dimethylaniline in the presence of phosphorus oxychloride and hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl Violet B base undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like sodium hypochlorite or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium dithionite.
Substitution: The compound can participate in substitution reactions, particularly involving its amino groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide.
Reduction: Sodium dithionite.
Substitution: Various electrophiles can react with the amino groups under acidic or basic conditions.
Major Products Formed
Oxidation: Leads to the formation of colorless or differently colored products depending on the extent of oxidation.
Reduction: Produces reduced forms of the dye, often leading to color changes.
Substitution: Results in substituted derivatives of this compound with altered properties.
Scientific Research Applications
Methyl Violet B base has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a biological stain for cell and tissue samples, particularly for staining nucleic acids.
Medicine: Utilized in Gram staining for bacterial classification and as an antiseptic.
Industry: Applied in the dyeing of textiles, paper, and as a colorant in inks and paints.
Comparison with Similar Compounds
Methyl Violet B base is part of the methyl violet family, which includes:
Methyl Violet 2B: Tetramethylparosanilinium chloride.
Methyl Violet 6B: Pentamethylparosanilinium chloride.
Methyl Violet 10B:
Uniqueness
This compound is unique due to its specific structure and properties, which make it particularly suitable for certain applications, such as its use in flexographic inks for paper bags .
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5/h6-17H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPCGOAFZFKBGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014941 | |
Record name | C.I. Solvent Violet 8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601014941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green crystalline powder; Odorless; [Alfa Aesar MSDS] | |
Record name | Methyl violet | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15551 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1733-13-7, 52080-58-7 | |
Record name | 4,4′-[[4-(Methylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N,N-dimethylbenzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1733-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentamethylpararosaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Solvent Violet 8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052080587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Solvent Violet 8 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Solvent Violet 8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601014941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | C.I. Solvent Violet 8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.666 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL VIOLET 2B FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JIJ2C6AT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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